Hexahydroimidazo[1,5-a]pyridine-3(2H)-thione

Catalog No.
S13401975
CAS No.
33852-28-7
M.F
C7H12N2S
M. Wt
156.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexahydroimidazo[1,5-a]pyridine-3(2H)-thione

CAS Number

33852-28-7

Product Name

Hexahydroimidazo[1,5-a]pyridine-3(2H)-thione

IUPAC Name

2,5,6,7,8,8a-hexahydro-1H-imidazo[1,5-a]pyridine-3-thione

Molecular Formula

C7H12N2S

Molecular Weight

156.25 g/mol

InChI

InChI=1S/C7H12N2S/c10-7-8-5-6-3-1-2-4-9(6)7/h6H,1-5H2,(H,8,10)

InChI Key

DGVMHKUBHXKCRD-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(C1)CNC2=S

Hexahydroimidazo[1,5-a]pyridine-3(2H)-thione is a heterocyclic compound characterized by a fused ring system that combines imidazole and pyridine structures. Its molecular formula is C7H12N2SC_7H_{12}N_2S, and it features a thione functional group at the 3-position of the hexahydroimidazo ring. This compound is notable for its unique chemical properties and potential biological activities, making it a subject of interest in both synthetic chemistry and medicinal research .

  • Oxidation: The thione can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or peracids.
  • Reduction: Reduction reactions can convert the thione group into a thiol group, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the imidazole ring, allowing for further derivatization of the compound .

These reactions expand the utility of hexahydroimidazo[1,5-a]pyridine-3(2H)-thione in synthetic applications.

Research indicates that hexahydroimidazo[1,5-a]pyridine-3(2H)-thione exhibits various biological activities. It has been investigated for its potential antimicrobial and anticancer properties. The mechanism of action is believed to involve interactions with specific molecular targets, such as enzymes and receptors, leading to modulation of their activity. This compound's ability to form covalent or non-covalent bonds with biological targets enhances its therapeutic potential .

The synthesis of hexahydroimidazo[1,5-a]pyridine-3(2H)-thione typically involves cyclocondensation reactions. Common methods include:

  • Cyclocondensation: Reaction of appropriate diamines with carbon disulfide under basic conditions, followed by cyclization with aldehydes or ketones.
  • Multicomponent Reactions: Recent studies have explored transition-metal-free multi-component reactions to synthesize this compound efficiently, emphasizing greener synthetic methodologies .

These methods highlight the versatility and adaptability of synthetic routes for producing hexahydroimidazo[1,5-a]pyridine-3(2H)-thione.

Hexahydroimidazo[1,5-a]pyridine-3(2H)-thione has several applications across various fields:

  • Chemical Research: Serves as a building block in synthesizing more complex heterocyclic compounds.
  • Biological Research: Investigated for its potential therapeutic applications due to its biological activity.
  • Material Science: Utilized in developing materials with specific electronic or photophysical properties, contributing to advancements in organic electronics and photonic devices .

Studies on hexahydroimidazo[1,5-a]pyridine-3(2H)-thione's interactions with biological targets have revealed its potential as a lead compound for drug development. Its ability to interact with various enzymes and receptors suggests that it could modulate biological pathways effectively. Ongoing research aims to elucidate these interactions further and assess their implications for therapeutic applications .

Hexahydroimidazo[1,5-a]pyridine-3(2H)-thione can be compared with several similar compounds:

Compound NameStructure TypeUnique Features
Imidazo[1,2-a]pyridinesFused ring systemDifferent nitrogen positioning affects reactivity
Imidazo[1,5-a]pyridinesFused ring systemVarying substituents alter chemical properties
Tetrahydroimidazo[1,5-a]pyridineRelated heterocycleLacks thione group; different chemical reactivity

Uniqueness

Hexahydroimidazo[1,5-a]pyridine-3(2H)-thione is unique due to its thione group, which imparts distinct chemical reactivity compared to its oxygen or nitrogen analogs. This characteristic enhances its potential biological activities and applications in synthetic chemistry, making it a valuable compound for further research and development .

XLogP3

0.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

156.07211956 g/mol

Monoisotopic Mass

156.07211956 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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